molecular formula C19H26FeO B12648082 (2-Methyl-1-oxooctyl)ferrocene CAS No. 93894-61-2

(2-Methyl-1-oxooctyl)ferrocene

Cat. No.: B12648082
CAS No.: 93894-61-2
M. Wt: 326.3 g/mol
InChI Key: XGURLILJBHWFOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-1-oxooctyl)ferrocene: is an organometallic compound that features a ferrocene core with a (2-methyl-1-oxooctyl) substituent. Ferrocene itself is a well-known compound consisting of two cyclopentadienyl rings bound to a central iron atom. The unique electronic and structural properties of ferrocene derivatives have led to their wide range of applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-oxooctyl)ferrocene typically involves the reaction of ferrocene with (2-methyl-1-oxooctyl) chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Ferrocene+(2-methyl-1-oxooctyl) chlorideThis compound\text{Ferrocene} + \text{(2-methyl-1-oxooctyl) chloride} \rightarrow \text{this compound} Ferrocene+(2-methyl-1-oxooctyl) chloride→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-1-oxooctyl)ferrocene undergoes various types of chemical reactions, including:

    Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

    Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.

    Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acetyl chloride and aluminum chloride are used for Friedel-Crafts acylation.

Major Products:

    Oxidation: Formation of ferrocenium ions.

    Reduction: Regeneration of ferrocene.

    Substitution: Formation of substituted ferrocenes with various functional groups.

Scientific Research Applications

Chemistry: (2-Methyl-1-oxooctyl)ferrocene is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions. Its unique redox properties make it valuable in electrochemical studies and sensor development.

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential anticancer, antiviral, and antimicrobial activities. The compound’s ability to penetrate cellular membranes and its low toxicity make it a promising candidate for drug development.

Industry: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its electronic and magnetic properties. It is also employed as a lubricant additive to enhance the performance and longevity of engines and industrial machinery.

Mechanism of Action

The mechanism of action of (2-Methyl-1-oxooctyl)ferrocene involves its interaction with molecular targets through its ferrocene core. The compound’s redox properties allow it to participate in electron transfer reactions, which can modulate various biochemical pathways. In medicinal applications, the compound can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular redox balance.

Comparison with Similar Compounds

    Ferrocene: The parent compound with two cyclopentadienyl rings bound to a central iron atom.

    Acetylferrocene: A derivative with an acetyl group attached to the ferrocene core.

    Ferrocenium Ion: The oxidized form of ferrocene.

Uniqueness: (2-Methyl-1-oxooctyl)ferrocene is unique due to its specific substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over redox behavior and molecular interactions.

Properties

CAS No.

93894-61-2

Molecular Formula

C19H26FeO

Molecular Weight

326.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylidene-2-methyloctan-1-olate;iron(2+)

InChI

InChI=1S/C14H22O.C5H5.Fe/c1-3-4-5-6-9-12(2)14(15)13-10-7-8-11-13;1-2-4-5-3-1;/h7-8,10-12,15H,3-6,9H2,1-2H3;1-5H;/q;-1;+2/p-1

InChI Key

XGURLILJBHWFOD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(C)C(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.